

Naaa-IN-6: A Comprehensive Technical Guide to a Novel NAAA Probe

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Compound of Interest

Compound Name: Naaa-IN-6

Cat. No.: B15576763

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Abstract

N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a critical role in the termination of signaling by N-acylethanolamines (NAEs), a class of bioactive lipids with anti-inflammatory and analgesic properties. By catalyzing the hydrolysis of N-palmitoylethanolamide (PEA), NAAA regulates a key endogenous anti-inflammatory pathway. Inhibition of NAAA has emerged as a promising therapeutic strategy for a range of inflammatory and pain-related disorders. This technical guide provides an in-depth overview of **Naaa-IN-6** (also known as ARN19702), a potent, selective, and reversible inhibitor of NAAA. This document details its chemical properties, mechanism of action, quantitative data on its potency and selectivity, comprehensive experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Naaa-IN-6 (ARN19702)

Naaa-IN-6, chemically identified as (2-Ethylsulfonylphenyl)-[(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone, is a novel small molecule inhibitor of N-acylethanolamine acid amidase (NAAA). It is a selective, orally active, and brain-penetrant compound that acts as a reversible, non-covalent inhibitor of the enzyme. Its development represents a significant advancement in the quest for therapeutic agents targeting the NAAA-PEA signaling axis for the management of inflammation and chronic pain.

Chemical Structure:

Mechanism of Action

NAAA is the primary enzyme responsible for the degradation of N-palmitoylethanolamide (PEA), an endogenous lipid mediator that exerts its anti-inflammatory and analgesic effects through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR- α).^[1] By inhibiting NAAA, **Naaa-IN-6** prevents the breakdown of PEA, leading to its accumulation in tissues. Elevated levels of PEA enhance the activation of PPAR- α , a nuclear receptor that regulates the transcription of genes involved in inflammation and pain signaling. This ultimately leads to a reduction in the production of pro-inflammatory mediators and a dampening of the inflammatory response.^[1]

Quantitative Data

The potency and selectivity of **Naaa-IN-6** have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of **Naaa-IN-6** (ARN19702)

Target	IC50 Value	Reversibility	Source
Human NAAA	230 nM	Reversible	

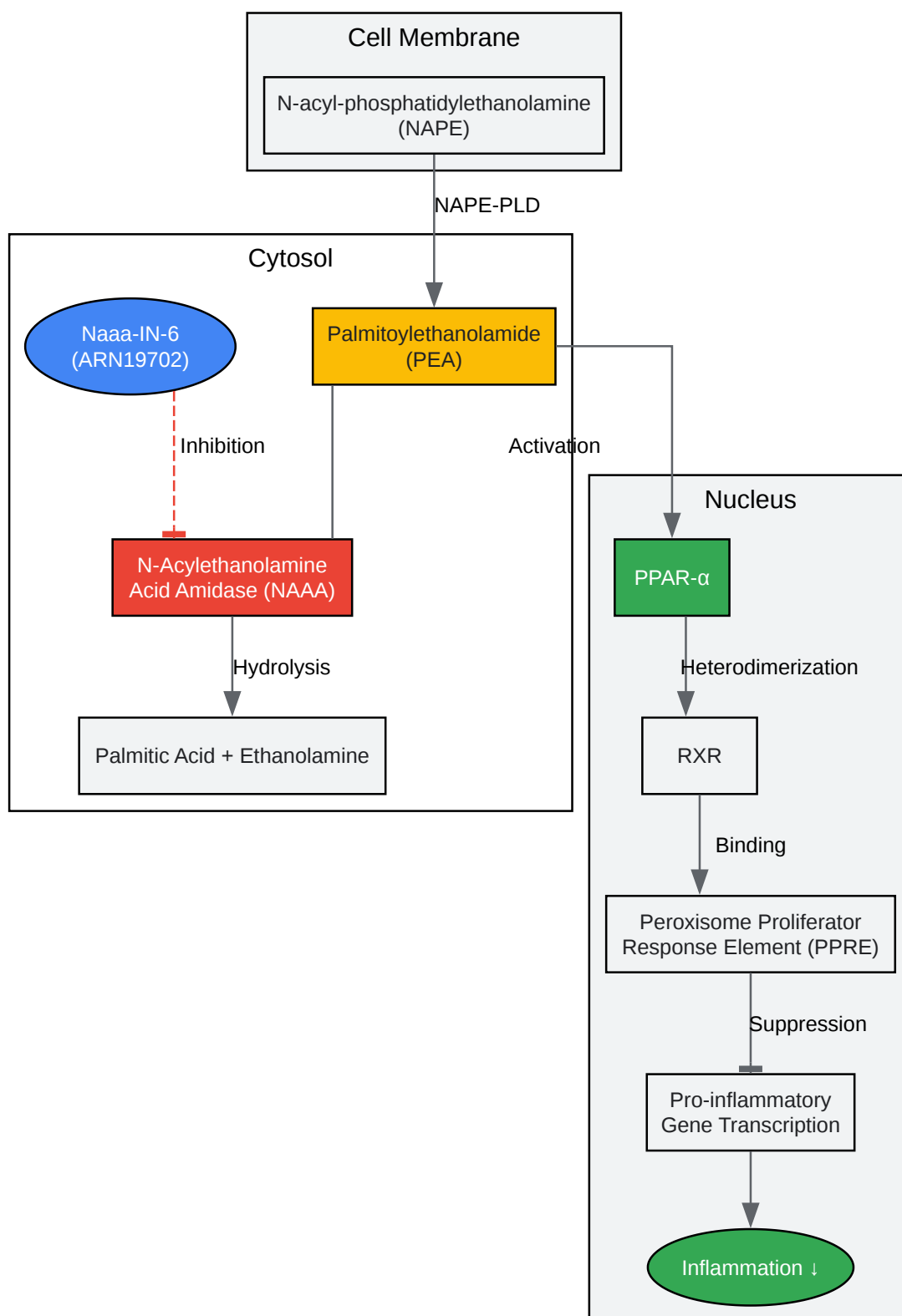
Table 2: Selectivity Profile of **Naaa-IN-6** (ARN19702)

Enzyme	Species	IC50 Value	Selectivity (fold vs. hNAAA)	Source
Fatty Acid Amide Hydrolase (FAAH)	Human	> 10 μ M	> 43	
Monoacylglycerol Lipase (MAGL)	Human	> 10 μ M	> 43	
Acid Ceramidase (AC)	Human	> 10 μ M	> 43	

Signaling Pathways and Experimental Workflows

NAAA Signaling Pathway in Inflammation

The following diagram illustrates the central role of NAAA in the inflammatory signaling cascade and the mechanism of action of **Naaa-IN-6**.

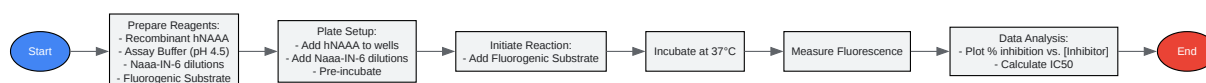


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NAAA signaling pathway and the mechanism of **Naaa-IN-6**.

Experimental Workflow for In Vitro NAAA Inhibition Assay

This diagram outlines a typical workflow for determining the in vitro potency of a NAAA inhibitor.



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References

- 1. researchgate.net [researchgate.net]
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